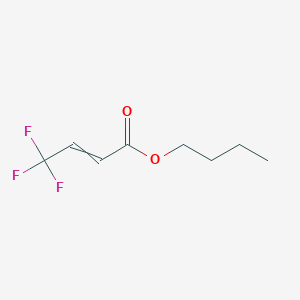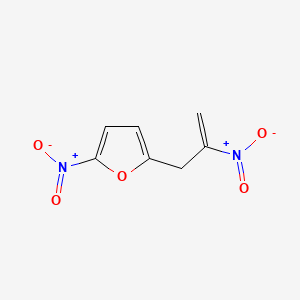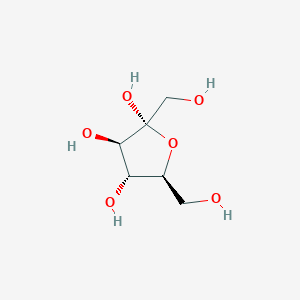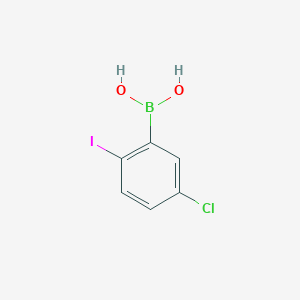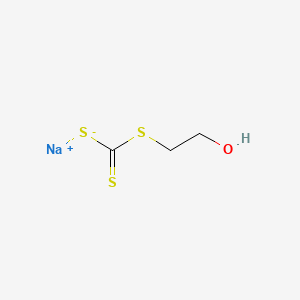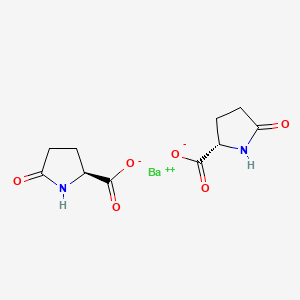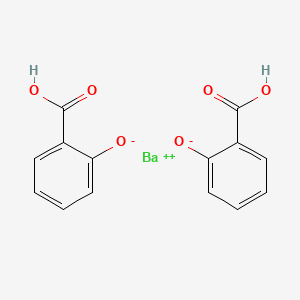
Barium disalicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium disalicylate is an organometallic compound with the chemical formula C₁₄H₁₀BaO₆. It is a barium salt of salicylic acid, where two salicylate anions are coordinated to a barium cation. This compound is known for its applications in various fields, including medicine and materials science, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Barium disalicylate can be synthesized through a reaction between barium hydroxide and salicylic acid. The reaction typically involves dissolving barium hydroxide in water and then adding salicylic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then filtered, washed, and dried to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions: Barium disalicylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the salicylate ligands are replaced by other anions or ligands.
Complexation Reactions: this compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with oxidizing agents, leading to the formation of barium oxide and other by-products.
Acids: It reacts with strong acids to release salicylic acid and form barium salts of the corresponding acids.
Major Products Formed:
Barium Oxide: Formed during oxidation reactions.
Salicylic Acid: Released when this compound reacts with strong acids.
Aplicaciones Científicas De Investigación
Barium disalicylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: this compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in formulations that require the controlled release of salicylic acid.
Industry: this compound is used in the production of certain types of glass and ceramics, where it acts as a fluxing agent to lower the melting point of the materials.
Mecanismo De Acción
The mechanism of action of barium disalicylate involves the release of salicylic acid upon hydrolysis. Salicylic acid is known for its anti-inflammatory and analgesic properties, which are utilized in various medicinal formulations. The barium ion itself can interact with biological molecules, potentially affecting cellular processes and enzyme activities.
Comparación Con Compuestos Similares
Bismuth Subsalicylate: Similar to barium disalicylate, bismuth subsalicylate is used in medicine for its antibacterial and anti-inflammatory properties.
Calcium Disalicylate: Another similar compound, calcium disalicylate, is used in pharmaceuticals for its analgesic and anti-inflammatory effects.
Uniqueness: this compound is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties compared to other salicylate salts. Its applications in materials science and potential biological activities make it a compound of interest in various research fields.
Propiedades
Número CAS |
5908-78-1 |
|---|---|
Fórmula molecular |
C14H10BaO6 |
Peso molecular |
411.55 g/mol |
Nombre IUPAC |
barium(2+);2-carboxyphenolate |
InChI |
InChI=1S/2C7H6O3.Ba/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |
Clave InChI |
FSVHTWITPYPMHK-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






